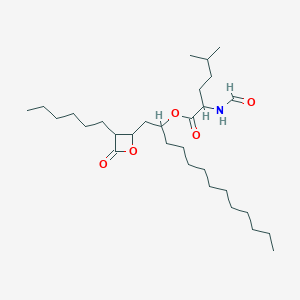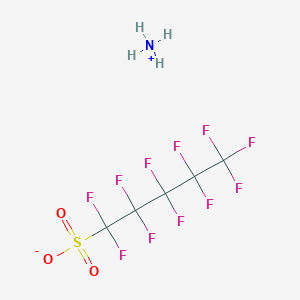
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that features a fluorinated indane structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the indane ring can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindanone, which can be achieved through the fluorination of indanone using a fluorinating agent such as Selectfluor.
Reduction: The 5-fluoroindanone is then reduced to 5-fluoroindan-1-ol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.
Alkylation: The final step involves the alkylation of 5-fluoroindan-1-ol with ethylene oxide or a similar alkylating agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated indane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The compound may act by modulating signaling pathways or inhibiting enzyme activity, depending on its structure and the target involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
887407-17-2 |
|---|---|
Fórmula molecular |
C11H13FO |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-4-11-8(5-6-13)1-2-9(11)7-10/h3-4,7-8,13H,1-2,5-6H2 |
Clave InChI |
DYDZLIAITOPEQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1CCO)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)



![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)





![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
